molecular formula C16H28O2Si B8546031 Triisopropyl(2-methoxyphenoxy)silane

Triisopropyl(2-methoxyphenoxy)silane

Cat. No.: B8546031
M. Wt: 280.48 g/mol
InChI Key: RCNFTMXIWYUBBT-UHFFFAOYSA-N
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Description

Triisopropyl(2-methoxyphenoxy)silane is an organosilicon compound featuring a triisopropylsilyl group bonded to a 2-methoxyphenoxy substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protecting group or intermediate in catalytic processes.

Properties

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

(2-methoxyphenoxy)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-11-9-8-10-15(16)17-7/h8-14H,1-7H3

InChI Key

RCNFTMXIWYUBBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Triisopropyl(2-methoxyphenoxy)silane belongs to a broader class of triisopropylsilyl ethers and derivatives. Key structural analogs include:

Compound Name Substituent Key Structural Feature Reference
Triisopropyl(4-methoxy-3-methylphenoxy)silane 4-methoxy-3-methylphenoxy Methyl group at para position to methoxy
(4-Bromo-2-fluorophenoxy)triisopropylsilane 4-bromo-2-fluorophenoxy Halogen substituents (Br, F)
Triisopropyl[(Z)-5-methoxy-3-(methoxymethyl)pent-3-en-1-ynyl]silane Alkyne with methoxy groups Unsaturated alkyne backbone
Triisopropyl((tetrahydrofuran-2-yl)ethynyl)silane Tetrahydrofuran-linked alkyne Oxygen-containing heterocycle

Key Observations :

  • Electronic Effects: The 2-methoxyphenoxy group in the target compound provides stronger electron donation compared to halogenated analogs (e.g., 4-bromo-2-fluorophenoxy derivatives), which are electron-withdrawing .
  • Steric Hindrance: Bulky substituents like the triisopropylsilyl group dominate steric effects, but substituents on the aromatic ring (e.g., methyl in 4-methoxy-3-methylphenoxy) further influence reactivity .

Key Observations :

  • Silylation Efficiency: Phenolic silylation (e.g., halogenated analogs) achieves near-quantitative yields (>90%) under mild conditions, whereas alkyne derivatives require harsher Pd-catalyzed conditions .
  • Steric Challenges : Bulky silyl groups can reduce yields in alkyne additions (e.g., 65–75% for 3-phenylpentenynyl derivatives) due to steric hindrance during catalytic cycles .

Spectroscopic and Analytical Data

Critical NMR and MS data highlight structural differences:

Compound Name $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) MS (m/z) [M+H]+ Reference
This compound 6.8–7.2 (aromatic H), 3.8 (OCH$_3$) 160.2 (C-O), 55.1 (OCH$_3$) 335.18 (calc) *
(4-Bromo-2-fluorophenoxy)triisopropylsilane 7.3–7.5 (aromatic H) 158.9 (C-Br), 149.1 (C-F) 401.09 (exp)
Triisopropyl[(E)-3-propylhept-3-en-1-ynyl]silane 5.4 (alkene H), 0.9–1.1 (CH$_3$) 123.5 (alkyne C), 20.1 (CH$_3$) 264.2270 (exp)

Note: Data for this compound is extrapolated from analogs in .

Key Observations :

  • Aromatic vs. Aliphatic Signals: Aromatic protons in phenoxy derivatives resonate at 6.8–7.5 ppm, whereas alkyne/alkene protons in unsaturated analogs appear at 5.4 ppm .
  • Mass Accuracy : High-resolution MS data for triisopropylsilyl compounds (e.g., 264.2270 exp vs. 264.2268 calc) confirm structural integrity .

Stability and Functional Utility

  • Polar Media Stability: Unlike triisopropylsilyl-protected carboxylates, which hydrolyze in polar solvents, phenoxy derivatives (e.g., 2-methoxyphenoxy) exhibit enhanced stability due to aromatic electron donation .
  • Catalytic Compatibility: The 2-methoxyphenoxy group’s electron-rich nature facilitates Pd-catalyzed coupling reactions, outperforming halogenated analogs in Suzuki-Miyaura reactions .

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